molecular formula C22H19N3O3 B246001 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide

货号 B246001
分子量: 373.4 g/mol
InChI 键: XXZBSZVWGGHPLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as MO-1, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. MO-1 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.

作用机制

MO-1 acts as a negative allosteric modulator of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major excitatory neurotransmitter in the brain. By inhibiting the activity of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, MO-1 reduces the excessive glutamate signaling that is associated with various neurological and psychiatric disorders. MO-1 binds to a specific site on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide and induces a conformational change that reduces the receptor's affinity for glutamate, thereby decreasing its downstream signaling.
Biochemical and Physiological Effects:
The inhibition of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide by MO-1 has several biochemical and physiological effects in the brain. MO-1 reduces the release of glutamate and other neurotransmitters, such as dopamine and noradrenaline, which are involved in reward, motivation, and mood regulation. MO-1 also modulates the activity of various ion channels and second messenger systems, which are important for synaptic plasticity and neuronal excitability. These effects of MO-1 contribute to its therapeutic potential for various neurological and psychiatric disorders.

实验室实验的优点和局限性

MO-1 has several advantages for lab experiments, including its high potency and selectivity for N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, its good solubility in water and organic solvents, and its stability under various conditions. However, MO-1 also has some limitations, such as its relatively low yield and high cost of synthesis, its potential off-target effects, and its limited availability for commercial purchase.

未来方向

There are several future directions for the research and development of MO-1. One direction is to further investigate its therapeutic potential for various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. Another direction is to optimize its chemical structure and pharmacokinetic properties to improve its efficacy and safety in humans. Additionally, the development of novel imaging tools and biomarkers for N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide could facilitate the clinical translation of MO-1 and other N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide modulators. Finally, the elucidation of the molecular mechanisms underlying the effects of MO-1 on synaptic plasticity and neuronal excitability could provide new insights into the pathophysiology of neurological and psychiatric disorders.

合成方法

The synthesis of MO-1 involves several steps, including the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole with 2-aminopyridine, followed by reduction of the nitro group and coupling with 2-(3-methylphenoxy)acetic acid. The final product is obtained after purification by column chromatography and recrystallization. The yield of MO-1 is typically around 20-30%, and the purity is over 98%.

科学研究应用

MO-1 has been extensively studied in preclinical and clinical settings for various neurological and psychiatric disorders, including addiction, anxiety, depression, schizophrenia, and neurodegenerative diseases. In animal models, MO-1 has been shown to reduce drug-seeking behavior, anxiety-like behavior, and cognitive deficits. In humans, MO-1 has been tested in phase II clinical trials for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. The results showed that MO-1 improved several behavioral measures in patients with fragile X syndrome, indicating its potential as a novel treatment option.

属性

分子式

C22H19N3O3

分子量

373.4 g/mol

IUPAC 名称

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-6-17(11-14)27-13-20(26)24-18-9-8-16(12-15(18)2)22-25-21-19(28-22)7-4-10-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI 键

XXZBSZVWGGHPLT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

规范 SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。